molecular formula C19H19N5O2S B5507471 N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578003-91-5

N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5507471
CAS No.: 578003-91-5
M. Wt: 381.5 g/mol
InChI Key: ZZIMZSHPRHYZTB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-12-24-18(15-9-6-7-11-20-15)22-23-19(24)27-13-17(25)21-14-8-4-5-10-16(14)26-2/h3-11H,1,12-13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIMZSHPRHYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578003-91-5
Record name 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of a methoxyphenyl derivative with the intermediate compound.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that the triazole moiety contributes significantly to its efficacy as an antifungal agent. For instance, derivatives of triazole compounds have been reported to inhibit the growth of Candida species and other pathogenic fungi effectively .

Anticancer Properties

Research has indicated that N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown activity against certain kinases that play a crucial role in cancer progression. The inhibition of these enzymes could lead to therapeutic strategies targeting cancer cell metabolism and growth .

Fungicides

The triazole structure is known for its fungicidal properties, making this compound a candidate for agricultural applications. It can be utilized as a fungicide to protect crops from fungal infections. Field trials have demonstrated its effectiveness in controlling diseases caused by pathogens such as Fusarium and Botrytis species .

Plant Growth Regulators

Research indicates that derivatives of this compound may act as plant growth regulators, enhancing growth and yield in various crops. The modulation of plant hormonal pathways by such compounds can lead to improved resistance against environmental stresses .

Development of Functional Materials

This compound can be incorporated into polymer matrices to create materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of triazole groups into polymers has been shown to improve their durability and resistance to degradation .

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic cells due to its electronic properties. The ability of the triazole group to facilitate charge transfer makes it a potential candidate for improving the efficiency of solar energy conversion devices .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole and pyridine rings may play a crucial role in binding to these targets, while the methoxyphenyl group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds such as fluconazole, itraconazole, and voriconazole.

    Unique Features: The presence of the methoxyphenyl group and the specific arrangement of the triazole and pyridine rings make this compound unique. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.

Biological Activity

N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a methoxyphenyl group, a triazole ring, and a pyridine component, which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C21H22N6O3SC_{21}H_{22}N_{6}O_{3}S, and it has a molecular weight of 426.51 g/mol. The structure can be represented as follows:

\text{Structure }\text{N 2 methoxyphenyl 2 4 prop 2 en 1 yl 5 pyridin 2 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests demonstrated notable activity against Gram-positive and Gram-negative bacteria, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 1 mM against E. coli and S. aureus .

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMIC (mM)
E. coli1
S. aureus0.5
Proteus mirabilis0.8

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the activity of various enzymes involved in cancer progression, such as tyrosine kinases and lipoxygenases. In particular, studies have reported that compounds with similar structures exhibit apoptosis-inducing effects in cancer cell lines .

3. Anti-inflammatory Effects
Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation through the inhibition of specific enzyme activities associated with inflammatory responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate access and subsequent reactions.

Receptor Modulation: It may also interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy
In a study involving the evaluation of several triazole derivatives against S. aureus, derivatives including this compound showed promising results with significant inhibition zones in agar diffusion tests.

Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation in human melanoma cells through the activation of caspase pathways.

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